molecular formula C17H17ClFN3OS B4628436 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide

2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide

Cat. No. B4628436
M. Wt: 365.9 g/mol
InChI Key: DQDHULQAXNGVDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives often involves the reaction of appropriate isothiocyanates with hydrazine hydrate. For example, N-(3-Chlorophenyl)hydrazinecarbothioamide, a related compound, is synthesized by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate. This process typically results in compounds that have been characterized by various spectroscopic methods, including mass spectrometry, to understand their structure and reactivity (Ramadan, 2019).

Molecular Structure Analysis

Crystallographic studies offer insights into the molecular structure of hydrazinecarbothioamide derivatives. For instance, the crystal structures of some derivatives reveal their solid-state conformations and hydrogen bonding interactions, which are crucial for understanding their reactivity and properties (Gangadharan et al., 2015).

Chemical Reactions and Properties

Hydrazinecarbothioamide derivatives engage in a variety of chemical reactions, leading to diverse compounds with potential biological and pharmacological activities. The reactivity of these compounds is influenced by their structural features, such as the presence of fluorine atoms and the specific arrangement of substituents on the aromatic rings. These reactions are key to synthesizing new materials and exploring their applications in different fields (Joshi et al., 1986).

Scientific Research Applications

Synthesis and Structural Analysis

Research has detailed the synthesis of arylidene-hydrazinyl-thiazolines and their precursors, showcasing methods to prepare compounds with structural similarities to "2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide." These compounds are characterized by spectroscopic methods and mass spectrometry, providing insight into their structural properties and potential as intermediates in chemical synthesis (Ramadan, 2019).

Mechanistic Insights and Applications

The synthesis and evaluation of N⁴-phenyl-substituted 2-acetylpyridine thiosemicarbazones have been studied for their cytotoxicity against human tumor cells, revealing insights into structure-activity relationships and mechanisms of action. These studies demonstrate the potential therapeutic applications of compounds within the same class, emphasizing their cytotoxic effects and interactions with biological targets (Soares et al., 2012).

Fluorescent Probes and Sensing Applications

Research into hydrazine-carbothioamide-based fluorescent probes, like the practical chemosensor TCC for Zn2+ detection, showcases the utility of similar compounds in the development of selective fluorescent sensors. These applications highlight the potential for environmental monitoring and biological imaging, demonstrating the versatility of these compounds in sensing technologies (Suh et al., 2022).

Antimicrobial and Antifertility Applications

The synthesis of novel derivatives and their evaluation for antimicrobial and antifertility activities illustrate the broader applicability of compounds with structural similarities. These studies contribute to the understanding of their biological interactions and potential therapeutic benefits, further expanding the scope of research applications (Joshi et al., 1986).

properties

IUPAC Name

1-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]-3-(3,5-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3OS/c1-10-6-11(2)8-12(7-10)20-17(24)22-21-16(23)9-13-14(18)4-3-5-15(13)19/h3-8H,9H2,1-2H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDHULQAXNGVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NNC(=O)CC2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide
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2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide

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